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molecular formula C9H7FN2S B8333904 2-(4-Fluoropyridin-2-yl)-5-methylthiazole

2-(4-Fluoropyridin-2-yl)-5-methylthiazole

Cat. No. B8333904
M. Wt: 194.23 g/mol
InChI Key: HPZWRZDOQPKYKD-UHFFFAOYSA-N
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Patent
US09334279B2

Procedure details

To a dry 10 mL Schlenk flask equipped with a stir bar and placed under N2 atmosphere was added 2-bromo-5-methylthiazole (244 mg, 1.37 mmol) in THF (5 mL). The flask was cooled to −78° C. To the solution was added n-butyllithium in hexanes (0.55 mL, 1.37 mmol). The solution was stirred for 15 minutes. To the solution was added zinc(II) chloride in THF (2.74 mL, 1.37 mmol). The solution was immediately allowed to warm to r.t. (using a r.t. water bath) with stirring for 30 min. To the solution was added 2-chloro-4-fluoropyridine (150 mg, 1.14 mmol), then Pd(dppf)Cl2 (42 mg, 0.057 mmol). The vial was placed in a 60° C. heating block with stirring for 2.25 h. The reaction solution was transfered to a 125 mL separatory funnel and was diluted with Et2O (20 mL). The solution was washed with sat. aq. NaHCO3 (20 mL). The aq. phase was extracted with EtOAc (25 mL). The combined organics were washed with brine (20 mL); dried over MgSO4; filtered; then concentrated in vacuo to afford an orange residue. This material was subjected to silica gel chromatography (hexanes:EtOAc, 100:0 to 80:20) to afford 2-(4-fluoropyridin-2-yl)-5-methylthiazole as a white solid (54 mg, 24%). 1H-NMR (400 MHz, CDCl3) δ 8.55 (dd, J=8.2, 5.4 Hz, 1H), 7.91-7.82 (m, 1H), 7.62-7.56 (m, 1H), 7.02 (ddd, J=8.2, 5.6, 2.5 Hz, 1H), 2.55 (d, J=1.3 Hz, 3H).
Quantity
42 mg
Type
catalyst
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
2.74 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([CH3:7])=[CH:5][N:6]=1.C([Li])CCC.Cl[C:14]1[CH:19]=[C:18]([F:20])[CH:17]=[CH:16][N:15]=1.CCOC(C)=O>C1COCC1.CCOCC.[Cl-].[Zn+2].[Cl-].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:20][C:18]1[CH:17]=[CH:16][N:15]=[C:14]([C:2]2[S:3][C:4]([CH3:7])=[CH:5][N:6]=2)[CH:19]=1 |f:6.7.8,9.10.11.12|

Inputs

Step One
Name
Quantity
42 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
244 mg
Type
reactant
Smiles
BrC=1SC(=CN1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0.55 mL
Type
reactant
Smiles
Step Four
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
2.74 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 10 mL Schlenk flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t. (
CUSTOM
Type
CUSTOM
Details
using a r.t.
STIRRING
Type
STIRRING
Details
with stirring for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was placed in a 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating block
STIRRING
Type
STIRRING
Details
with stirring for 2.25 h
Duration
2.25 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was transfered to a 125 mL separatory funnel
WASH
Type
WASH
Details
The solution was washed with sat. aq. NaHCO3 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with EtOAc (25 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange residue

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC(=NC=C1)C=1SC(=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 54 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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